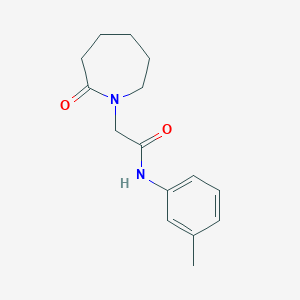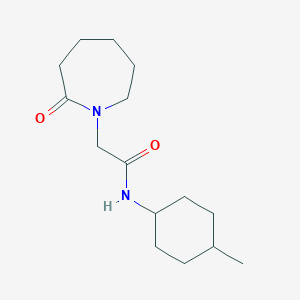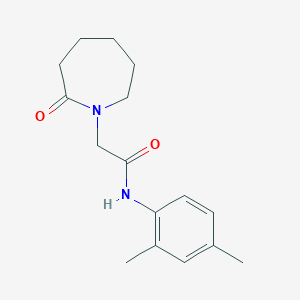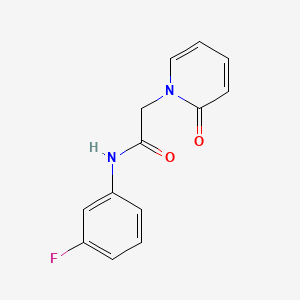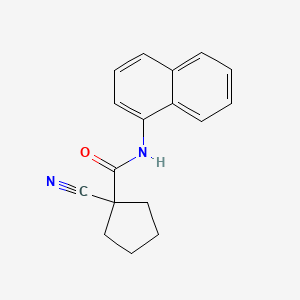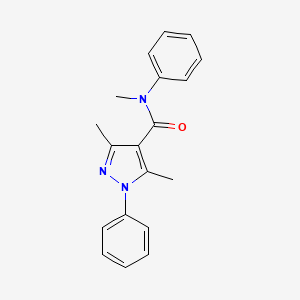![molecular formula C15H18N2O3 B7475768 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was first synthesized in 2004 by Pfizer, and has since been studied extensively for its potential in cancer treatment.
Mecanismo De Acción
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 works by inhibiting the activity of CDK4 and CDK6, which are enzymes that play a critical role in cell cycle progression. By blocking the activity of these enzymes, 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis (programmed cell death) in cancer cells. 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has also been shown to have minimal toxicity in non-cancerous cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has several advantages for lab experiments. It is a well-characterized small molecule inhibitor that has been extensively studied in preclinical models. It is also relatively easy to synthesize, making it readily available for use in experiments. However, 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 does have some limitations. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, it has not yet been approved for clinical use, which limits its potential for translation to human therapy.
Direcciones Futuras
There are several potential future directions for the study of 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991. One area of interest is in the development of combination therapies that include 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 with other cancer treatments. 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been shown to enhance the efficacy of certain chemotherapy drugs, suggesting that it may be useful in combination therapy. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 treatment. Finally, there is interest in developing new CDK inhibitors with improved potency and selectivity, which could have even greater potential for cancer treatment.
Métodos De Síntesis
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 2,4-dichloro-5-methylpyrimidine, followed by the reaction with sodium hydride and methyl chloroformate. The resulting intermediate is then reacted with 3,4-dimethylbenzyl alcohol to yield 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991.
Aplicaciones Científicas De Investigación
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of breast cancer. 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4 and CDK6, which are enzymes that play a critical role in cell cycle progression.
Propiedades
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-6-13(7-11(10)2)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSOYUJYVXRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

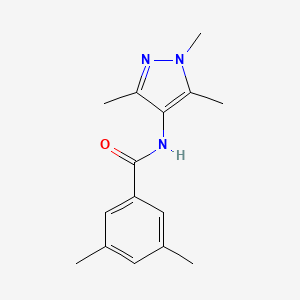
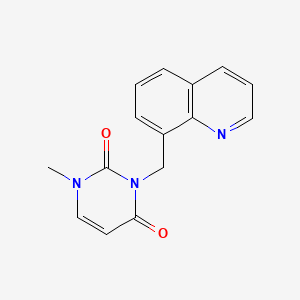
![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
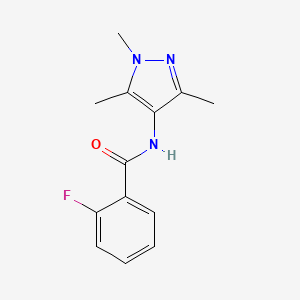
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
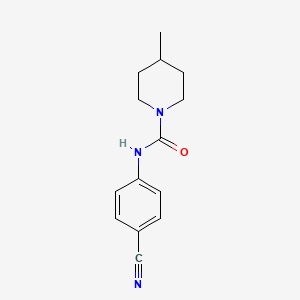
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)
